molecular formula C20H21N3O3S B2488541 (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one CAS No. 301174-81-2

(Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2488541
CAS No.: 301174-81-2
M. Wt: 383.47
InChI Key: STQPTUFNEXIVLO-FYJGNVAPSA-N
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Description

(Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both ethoxy and methoxy substituents, may contribute to its specific chemical and biological behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with 4-methoxybenzaldehyde under acidic or basic conditions to yield the final thiazolidinone product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings with ethoxy and methoxy substituents can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Studies on similar thiazolidinone derivatives have shown promising results in inhibiting the growth of bacteria, reducing inflammation, and inducing apoptosis in cancer cells.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(4-methoxybenzyl)-2-((E)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one: A similar compound with reversed substituents.

    (Z)-5-(4-chlorobenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one: A compound with a chlorine substituent instead of an ethoxy group.

    (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one: A compound with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one lies in its specific combination of ethoxy and methoxy substituents, which may confer distinct chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject for further research.

Properties

IUPAC Name

(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-17-10-4-14(5-11-17)12-18-19(24)22-20(27-18)23-21-13-15-6-8-16(25-2)9-7-15/h4-11,13,18H,3,12H2,1-2H3,(H,22,23,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQPTUFNEXIVLO-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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